1,5-Dibromo-2,4-bis(hexyloxy)benzene

Physical organic chemistry Monomer purification Sublimation/distillation

Sourcing a reliable meta-dibromo monomer for UV-specific optoelectronic research is often hindered by the market dominance of para-substituted analogs. 1,5-Dibromo-2,4-bis(hexyloxy)benzene (CAS 619329-75-8) directly addresses this gap as a high-purity AB-type monomer that enforces a ~120° kink in polymer backbones. • Enables solution-processable polymers with exclusive UV emission (λ_em ≈ 345 nm) for UV-OLEDs and photodetectors. • Achieves a 0.5 eV wider optical band gap and ~130 nm blue-shifted absorption vs. para-linked counterparts. • Hexyloxy chains ensure superior solubility for spin-coating or inkjet printing processes.

Molecular Formula C18H28Br2O2
Molecular Weight 436.2 g/mol
CAS No. 619329-75-8
Cat. No. B12593242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-2,4-bis(hexyloxy)benzene
CAS619329-75-8
Molecular FormulaC18H28Br2O2
Molecular Weight436.2 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC(=C(C=C1Br)Br)OCCCCCC
InChIInChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-14-18(16(20)13-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
InChIKeyMCWFWBFCIQXXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromo-2,4-bis(hexyloxy)benzene: Overview


1,5-Dibromo-2,4-bis(hexyloxy)benzene is a meta-dibromo dialkoxybenzene monomer featuring two bromine atoms at the 1,5-positions and two solubilizing hexyloxy chains at the 2,4-positions on a central benzene ring . With a molecular formula of C₁₈H₂₈Br₂O₂ and molecular weight of 436.22 g·mol⁻¹, this solid compound (mp 52.5 °C) serves as a versatile AB-type monomer for Suzuki-Miyaura and related cross-coupling polymerizations . Its meta-substitution pattern enforces a kinked geometry in the resultant polymer backbone, which fundamentally distinguishes its optoelectronic properties from those of its widely used para-substituted regioisomer, 1,4-dibromo-2,5-bis(hexyloxy)benzene [1].

Why This Meta-Dibromo Monomer Is Irreplaceable


The bromine substitution pattern on the benzene ring dictates the dihedral angle between adjacent phenylene units in the resulting conjugated polymer backbone. The 1,5-dibromo (meta) substitution of this compound introduces a ~120° kink at each repeat unit, whereas the common 1,4-dibromo (para) regioisomer yields a linear, fully conjugated backbone [1]. This geometric difference translates into a 0.5 eV wider optical band gap and a ~130 nm blue-shift in maximal absorption for meta-linked polyphenylenes relative to their para-linked counterparts [2][3]. Consequently, polymers derived from this monomer emit in the UV region (λₘₐₓ ≈ 345 nm) rather than the visible, making interchange with para-monomers impossible for UV-optoelectronic applications [4]. Furthermore, the meta-dibromo monomer undergoes selective cyclic polymerization under t-Bu₃PPd(0) catalysis, while para-dibromo analogs yield linear polymers under identical conditions [1].

Differentiation Evidence vs. Closest Analogs


Boiling Point Distinguishes Regioisomers

1,5-Dibromo-2,4-bis(hexyloxy)benzene exhibits a predicted boiling point of 444.4 ± 40.0 °C, which is 8.3 °C higher than the 436.1 ± 40.0 °C predicted for its para-substituted regioisomer 1,4-dibromo-2,5-bis(hexyloxy)benzene . Both compounds share identical molecular formula (C₁₈H₂₈Br₂O₂) and nearly identical predicted density (1.302 g·cm⁻³) and melting point range (52.5 °C vs. 51.3–53.1 °C), making boiling point one of the few readily accessible physical parameters for distinguishing these regioisomers during procurement qualification or purification method selection .

Physical organic chemistry Monomer purification Sublimation/distillation

Optical Band Gap Widening in Meta-Linked Polymers

Polymers constructed from meta-dibromo monomers such as 1,5-dibromo-2,4-bis(hexyloxy)benzene yield poly(meta-phenylene) backbones with an optical band gap of approximately 3.7 eV, compared with approximately 3.2 eV for poly(para-phenylene) derived from 1,4-dibromo-2,5-bis(hexyloxy)benzene [1]. This ~0.5 eV widening of the HOMO–LUMO gap arises from the kinked meta-linkage that shortens the effective conjugation length (ECL) [2]. The wider band gap shifts polymer emission into the ultraviolet region (λₑₘ ≈ 345 nm), whereas para-linked analogs typically emit in the blue-to-green visible spectrum [3].

Conjugated polymers Band gap engineering Optoelectronics

Absorption Blue-Shift in Meta-Polyphenylenes

A systematic DFT and TD-DFT computational study demonstrated that poly(m-phenylene) and its derivatives display a maximal absorption wavelength that is blue-shifted by approximately 130 nm compared with poly(p-phenylene) [1]. This dramatic hypsochromic shift is a direct consequence of the meta-linkage pattern present in polymers derived from 1,5-dibromo-2,4-bis(hexyloxy)benzene, which truncates through-conjugation at each kinked unit. Experimental confirmation comes from a poly(meta-phenylene) bearing 3-ethylhexyloxy substituents that shows absorption exclusively in the UV region with emission at 345 nm [2].

UV-vis spectroscopy Conjugation length Optical materials

Selective Cyclic Polymerization Outcome

In a direct head-to-head study, Sugita et al. demonstrated that the Suzuki-Miyaura coupling polymerization of m-dibromophenylene (exemplified by 1,5-dibromo-2,4-dihexyloxybenzene) with p-phenylenediboronic acid ester in the presence of t-Bu₃PPd(0) catalyst selectively afforded cyclic polyphenylenes, whereas analogous polymerization of p-dibromophenylene under identical conditions yielded linear polymers [1]. The meta/meta monomer combination also produced cyclic products [1]. This divergent polymerization outcome is attributed to the kinked geometry of the meta-monomer, which favors intramolecular ring-closure over chain extension [1].

Suzuki-Miyaura polymerization Cyclic polymers Catalyst-transfer polycondensation

Synthetic Route Divergence from Para-Isomer

1,5-Dibromo-2,4-bis(hexyloxy)benzene is synthesized by regioselective electrophilic bromination of 1,3-bis(hexyloxy)benzene (CAS 67685-82-9), a precursor derived from resorcinol [1]. In contrast, the more common 1,4-dibromo-2,5-bis(hexyloxy)benzene is prepared via bromination of 1,4-bis(hexyloxy)benzene derived from hydroquinone . This divergent synthetic entry means that the two regioisomers have distinct precursor supply chains, impurity profiles, and cost structures. The 1,3-bis(hexyloxy)benzene precursor route is less commoditized, which may affect lead times and minimum order quantities for the meta-isomer relative to the para-isomer .

Synthetic chemistry Regioselective bromination Monomer sourcing

Application Scenarios in Advanced Materials


UV-Emitting Polymers for UV-OLEDs

The 0.5 eV wider band gap and ~130 nm blue-shifted absorption of meta-linked polyphenylenes relative to para-linked analogs [1][2] make this monomer the building block of choice for synthesizing solution-processable polymers that emit exclusively in the UV region (λ_em ≈ 345 nm) [3]. Such polymers are candidates for UV-OLED active layers, UV photodetectors, and excitation sources for fluorescence-based sensors. The hexyloxy side chains ensure adequate solubility for spin-coating or inkjet printing, while the meta-linkage prevents visible-light emission that would constitute noise in UV-specific detection systems.

Cyclic Polyphenylenes via Macrocyclization

As demonstrated by Sugita et al. [4], 1,5-dibromo-2,4-bis(hexyloxy)benzene undergoes selective cyclic polymerization when reacted with diboronate comonomers under t-Bu₃PPd(0) catalysis. This enables the controlled synthesis of cyclic polyphenylenes — a class of macrocyclic conjugated polymers with unique hydrodynamic volumes, absence of end-groups, and potential for host–guest chemistry. The cyclic topology is inaccessible from para-dibromo monomers under identical conditions, making this meta-dibromo compound essential for research on cyclic conjugated polymer properties.

Wide-Bandgap Blends for OFETs

The wider band gap (~3.7 eV) of meta-linked polyphenylenes [1] positions them as wide-bandgap components in donor–acceptor polymer blends for OFETs, where a large HOMO–LUMO offset between donor and acceptor phases is required for efficient charge separation. The hexyloxy solubilizing groups facilitate thin-film processing from common organic solvents, and the kinked backbone suppresses excessive crystallinity that can lead to brittle films, offering a balance between processability and electronic performance.

Modular Building Block for Oligo(arylene) Architectures

1,5-Dibromo-2,4-bis(hexyloxy)benzene can be converted to its bis(pinacolato)boronate ester via Miyaura–Ishiyama borylation [4], transforming it into a versatile diboronate building block for iterative Suzuki coupling sequences. This dual reactivity (dibromo electrophile or diboronate nucleophile) enables its use in modular synthetic strategies for constructing shape-persistent macrocycles, dendrimers, and oligo(phenylene) wires with precisely controlled meta-kink angles, which are of interest for single-molecule electronics and supramolecular assembly.

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